Licoflavone C is classified as a flavone, which is a class of flavonoids characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. It is structurally related to other flavonoids but is distinguished by its specific functional groups and molecular configuration. The primary natural source of Licoflavone C is the licorice root, which has been utilized in traditional medicine for centuries.
The synthesis of Licoflavone C can be achieved through several methods, typically involving the extraction from natural sources or synthetic pathways. The most common synthetic route involves the prenylation of luteolin derivatives. This process often utilizes various reagents to protect hydroxyl groups and facilitate the formation of the desired flavonoid structure.
Licoflavone C has a complex molecular structure characterized by its flavonoid backbone. Its chemical formula is , with a molecular weight of approximately 300.31 g/mol. The structural representation includes:
The three-dimensional structure can be modeled using computational methods to predict its interaction with biological targets.
Licoflavone C participates in various chemical reactions that contribute to its biological activities:
The mechanism of action for Licoflavone C involves several biochemical pathways:
Licoflavone C exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications.
Licoflavone C has potential applications in various fields:
Research continues to explore additional applications based on its pharmacological profile and safety profile in clinical settings.
Licoflavone C (5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one) is a prenylated flavone biosynthesized through the phenylpropanoid and flavonoid pathways in Glycyrrhiza species. The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, which isomerizes to naringenin via chalcone isomerase (CHI) [7] [9].
The core flavone structure undergoes hydroxylation at C-7 and C-5 positions by cytochrome P450 monooxygenases, followed by B-ring hydroxylation regulated by F3'H (flavonoid 3'-hydroxylase). The defining prenylation at C-8 is mediated by membrane-bound prenyltransferases (PTs), which attach a dimethylallyl pyrophosphate (DMAPP) unit to the flavone backbone. This step is species-specific, with G. inflata exhibiting higher PT activity than G. glabra or G. uralensis [5] [7]. Transcriptomic analyses reveal that GibHLH69 and other transcription factors activate CHS and PT genes, explaining the elevated Licoflavone C production in G. inflata [7].
Table 1: Enzymes Involved in Licoflavone C Biosynthesis
Enzyme | Gene Symbol | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA | Cytoplasm |
Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA with malonyl-CoA | Cytoplasm |
Prenyltransferase | PT | Adds prenyl group to flavone backbone | Endoplasmic reticulum |
Licoflavone C is a chemotaxonomic marker predominantly found in Glycyrrhiza inflata, where it accumulates at concentrations 3–5 times higher than in G. glabra or G. uralensis. Integrated metabolomic studies show that G. inflata roots contain Licoflavone C at 0.82–1.24 mg/g dry weight, compared to trace amounts (<0.05 mg/g) in other species [5] [7]. This disparity arises from species-specific gene expression patterns: G. inflata exhibits 12-fold higher transcript levels of PT genes than G. glabra [5].
Flavonoid diversity across licorice species includes structural analogs like licochalcone A (abundant in G. inflata) and glabridin (specific to G. glabra). These variations stem from divergent evolution of the flavonoid pathway:
Table 2: Distribution of Key Flavonoids in Glycyrrhiza Species (mg/g Dry Weight)
Compound | G. inflata | G. glabra | G. uralensis | Structure Type |
---|---|---|---|---|
Licoflavone C | 0.82–1.24 | <0.05 | <0.05 | 8-Prenylated flavone |
Licochalcone A | 3.5–5.1 | 0.2–0.4 | 0.1–0.3 | Retrochalcone |
Glabridin | 0.05–0.1 | 1.8–2.3 | 0.01–0.05 | 3-Hydroxyflavanone |
Liquiritigenin | 1.2–1.8 | 0.9–1.5 | 3.5–4.2 | Flavanone |
Licoflavone C accumulation is dynamically influenced by environmental stressors and developmental cues:
Light Quality and Intensity: Ultraviolet-B (UV-B) irradiation upregulates PAL, CHS, and PT genes by 40–60% in G. inflata roots, enhancing Licoflavone C synthesis as a photoprotective response. Field studies show 50% higher yields in plants exposed to full sunlight versus shaded conditions [8]. Conversely, prolonged photoperiods (>14 hours) reduce accumulation by 22% due to carbon partitioning toward growth rather than defense metabolites [8].
Soil Composition and Salinity: Moderate salinity stress (50–100 mM NaCl) elevates Licoflavone C by 1.8-fold in hydroponically grown G. inflata by activating jasmonate signaling, which triggers PT expression [7]. However, nitrogen deficiency suppresses accumulation by impairing the phenylpropanoid pathway’s carbon flux [8].
Tissue Maturation: Licoflavone C is undetectable in young roots (<3 months) but peaks in 2-year-old roots due to delayed prenyltransferase expression. Cell differentiation status directly correlates with prenylated flavonoid synthesis, as evidenced by 4-month-old in vitro stolons producing 8.60 µg/mg glycyrrhizin (a marker of maturation) alongside Licoflavone C [1].
Biotic Interactions: Fungal endophytes (Fusarium solani strains) isolated from G. inflata roots enhance Licoflavone C production by 30% in co-culture systems through the secretion of oligosaccharide elicitors [7].
Table 3: Environmental Drivers of Licoflavone C Accumulation in G. inflata
Factor | Optimal Condition | Change in Licoflavone C | Molecular Mechanism |
---|---|---|---|
Light | Full sunlight + UV-B | ↑ 50% | Upregulation of PAL, CHS, and PT genes |
Photoperiod | <12 hours | ↓ 22% under long days | Carbon diversion to growth metabolites |
Salinity | 50–100 mM NaCl | ↑ 80% | Jasmonate-induced PT expression |
Nitrogen | Sufficient N supply | ↓ 40% under deficiency | Impaired phenylpropanoid flux |
Root Age | 2 years | ↑ 200% vs. young roots | Delayed PT gene activation |
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